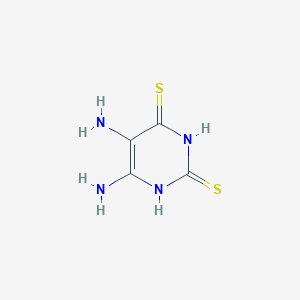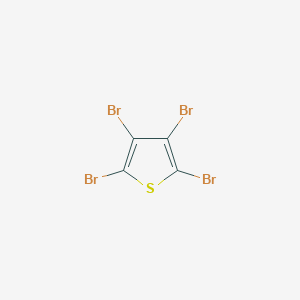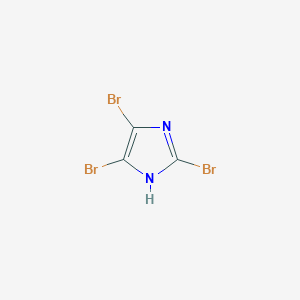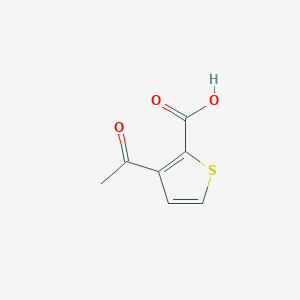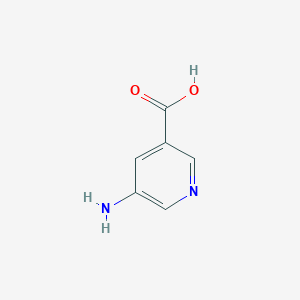
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO3. This compound is characterized by a pyrrole ring substituted with formyl, ethyl ester, and methyl groups. It is used as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane. The reaction is carried out at low temperatures (4°C to 18°C) to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature and reagent addition to prevent side reactions and degradation of the product .
化学反应分析
Types of Reactions: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid, and the methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis, while electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-hydroxymethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is used in scientific research for its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are important in cancer research and treatment . Additionally, it is used in the synthesis of other biologically active compounds, including antibiotics, anti-inflammatory agents, and antitumor drugs .
作用机制
The mechanism of action of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is primarily related to its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors. These inhibitors work by blocking the activity of receptor tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds synthesized from this compound can help to prevent the proliferation of cancer cells .
相似化合物的比较
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns.
Pyrrolopyrazine derivatives: Contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of receptor tyrosine kinase inhibitors. Its ability to undergo various chemical reactions also makes it versatile for the synthesis of a wide range of biologically active compounds .
属性
IUPAC Name |
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)7(3)11-8(9)5-12/h5,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBDAUTFPZBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
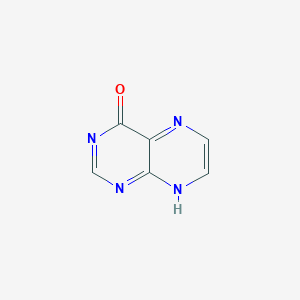
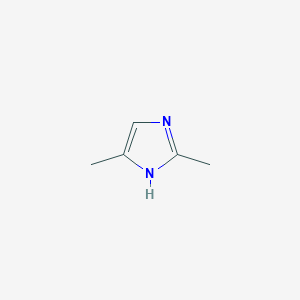
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
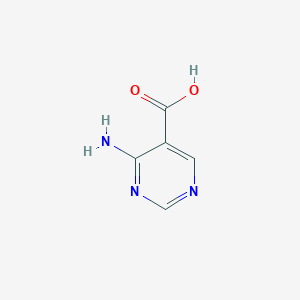
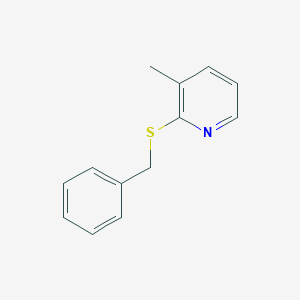
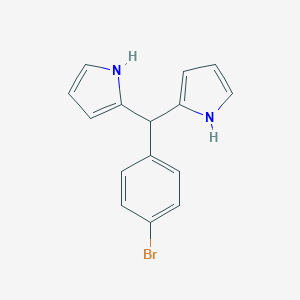
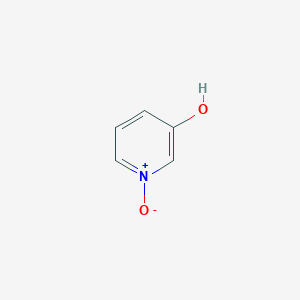
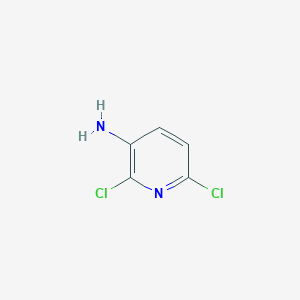
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
